molecular formula C13H16FNO4S B2929855 1-Acetyl-4-(4-fluorosulfonyloxyphenyl)piperidine CAS No. 2411291-61-5

1-Acetyl-4-(4-fluorosulfonyloxyphenyl)piperidine

Cat. No.: B2929855
CAS No.: 2411291-61-5
M. Wt: 301.33
InChI Key: QZRPVCNEJYKLMD-UHFFFAOYSA-N
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Description

1-Acetyl-4-(4-fluorosulfonyloxyphenyl)piperidine is a synthetic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Acetyl-4-(4-fluorosulfonyloxyphenyl)piperidine typically involves the following steps:

    Formation of the piperidine ring: This can be achieved through various cyclization reactions involving amines and carbonyl compounds.

    Introduction of the acetyl group: This step involves acetylation, where an acetyl group is introduced to the piperidine ring.

    Attachment of the fluorosulfonyloxyphenyl group: This step involves the reaction of the piperidine derivative with a fluorosulfonyloxyphenyl compound under specific conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

    Batch reactors: For controlled synthesis and monitoring of reaction conditions.

    Continuous flow reactors: For efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

1-Acetyl-4-(4-fluorosulfonyloxyphenyl)piperidine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution reagents: Such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: May lead to the formation of ketones or carboxylic acids.

    Reduction: May lead to the formation of alcohols or amines.

    Substitution: May lead to the formation of various substituted derivatives.

Scientific Research Applications

1-Acetyl-4-(4-fluorosulfonyloxyphenyl)piperidine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Acetyl-4-(4-fluorosulfonyloxyphenyl)piperidine involves its interaction with specific molecular targets and pathways. These may include:

    Binding to receptors: The compound may bind to specific receptors in the body, leading to a biological response.

    Inhibition of enzymes: The compound may inhibit the activity of certain enzymes, affecting various biochemical pathways.

    Modulation of signaling pathways: The compound may modulate signaling pathways involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

1-Acetyl-4-(4-fluorosulfonyloxyphenyl)piperidine can be compared with other similar compounds, such as:

    Piperidine derivatives: These compounds share the piperidine ring structure but differ in their functional groups and biological activities.

    Fluorosulfonyloxyphenyl derivatives: These compounds share the fluorosulfonyloxyphenyl group but differ in their core structures and applications.

List of Similar Compounds

  • 1-Acetyl-4-(4-chlorosulfonyloxyphenyl)piperidine
  • 1-Acetyl-4-(4-bromosulfonyloxyphenyl)piperidine
  • 1-Acetyl-4-(4-methylsulfonyloxyphenyl)piperidine

Properties

IUPAC Name

1-acetyl-4-(4-fluorosulfonyloxyphenyl)piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO4S/c1-10(16)15-8-6-12(7-9-15)11-2-4-13(5-3-11)19-20(14,17)18/h2-5,12H,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZRPVCNEJYKLMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)C2=CC=C(C=C2)OS(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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